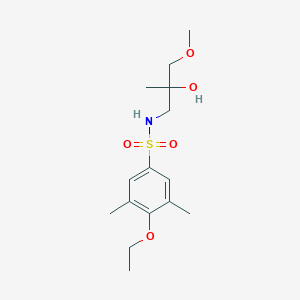
4-ethoxy-N-(2-hydroxy-3-methoxy-2-methylpropyl)-3,5-dimethylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-N-(2-hydroxy-3-methoxy-2-methylpropyl)-3,5-dimethylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C15H25NO5S and its molecular weight is 331.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-ethoxy-N-(2-hydroxy-3-methoxy-2-methylpropyl)-3,5-dimethylbenzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its role in various biological activities. The structural formula can be represented as follows:
This structure includes an ethoxy group and a hydroxyl group that may contribute to its solubility and interaction with biological targets.
Research indicates that compounds similar to this compound often interact with lipoxygenases (LOXs), a family of enzymes involved in the metabolism of polyunsaturated fatty acids. Specifically, studies have shown that sulfonamide derivatives can inhibit human platelet-type 12-lipoxygenase (12-LOX), which plays a significant role in inflammatory responses and various diseases such as diabetes and cancer .
Biological Activity
1. Antiinflammatory Effects
- The compound has demonstrated significant inhibitory activity against 12-LOX, leading to reduced production of hydroxyeicosatetraenoic acids (HETEs), which are involved in inflammatory signaling pathways. Such inhibition can potentially ameliorate conditions characterized by excessive inflammation .
2. Antiplatelet Activity
- In vitro studies have shown that the compound inhibits PAR-4 induced aggregation and calcium mobilization in human platelets. This suggests a potential utility in preventing thrombotic events, particularly in patients at risk for cardiovascular diseases .
3. Selectivity and Potency
- The compound exhibits excellent selectivity over related lipoxygenases and cyclooxygenases, indicating a favorable pharmacological profile for therapeutic applications .
Study 1: Inhibition of Lipoxygenase
A study evaluating various sulfonamide derivatives found that this compound showed nanomolar potency against 12-LOX. The structure-activity relationship (SAR) analysis revealed that modifications to the sulfonamide moiety significantly affected the inhibitory activity, underscoring the importance of chemical structure in determining biological effects .
Study 2: Antiplatelet Activity
In another study focused on antiplatelet agents, this compound was tested for its ability to inhibit platelet aggregation in response to thrombin. Results indicated a significant reduction in aggregation rates, suggesting its potential as an antithrombotic agent .
Table 1: Biological Activities of this compound
Propiedades
IUPAC Name |
4-ethoxy-N-(2-hydroxy-3-methoxy-2-methylpropyl)-3,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5S/c1-6-21-14-11(2)7-13(8-12(14)3)22(18,19)16-9-15(4,17)10-20-5/h7-8,16-17H,6,9-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNDRUPJPCJLOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)S(=O)(=O)NCC(C)(COC)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













